molecular formula C8H10N2O4 B3052421 Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate CAS No. 41230-59-5

Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate

Cat. No.: B3052421
CAS No.: 41230-59-5
M. Wt: 198.18 g/mol
InChI Key: VGSAVMGEPMEQJS-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-methyl-5-amino-1,2-oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

Ethyl oxalyl chloride+3-methyl-5-amino-1,2-oxazoleBaseEthyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate\text{Ethyl oxalyl chloride} + \text{3-methyl-5-amino-1,2-oxazole} \xrightarrow{\text{Base}} \text{this compound} Ethyl oxalyl chloride+3-methyl-5-amino-1,2-oxazoleBase​Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and bromotrichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of oxazoline derivatives.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of their functions. The compound can also modulate signaling pathways by binding to receptors and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate
  • Ethyl 2-[(3-methyl-1,2-oxazol-4-yl)amino]-2-oxoacetate
  • Ethyl 2-[(3-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetate

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-13-8(12)7(11)9-6-4-5(2)10-14-6/h4H,3H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSAVMGEPMEQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303171
Record name Ethyl [(3-methyl-1,2-oxazol-5-yl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41230-59-5
Record name NSC157098
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [(3-methyl-1,2-oxazol-5-yl)amino](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoacetate
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